4-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-N~3~-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-N~3~-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the cycloaddition of 1,3-dipoles to dipolarophiles . Industrial production methods often employ these synthetic routes but on a larger scale, utilizing advanced techniques such as microwave-assisted synthesis and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-N~3~-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety allows it to form hydrogen bonds and other interactions with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 1-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-3,5-DIMETHYL-1H-PYRAZOLE
- 4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]MORPHOLINE
- 2,4-DICHLORO-N-((Z)-2-[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]ETHENYL)BENZAMIDE
These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly affect their chemical properties and applications.
Properties
Molecular Formula |
C16H18N6O3 |
---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
4-[(1-ethylpyrazole-4-carbonyl)amino]-N-(furan-2-ylmethyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H18N6O3/c1-3-22-9-11(7-18-22)15(23)19-13-10-21(2)20-14(13)16(24)17-8-12-5-4-6-25-12/h4-7,9-10H,3,8H2,1-2H3,(H,17,24)(H,19,23) |
InChI Key |
DFTALYFJPUGGBI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2=CN(N=C2C(=O)NCC3=CC=CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.